![molecular formula C15H17ClN2O2 B4395468 N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in the field of oncology due to its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide works by inhibiting the activity of Polo-like kinase 4 (PLK4), a protein that plays a critical role in centriole duplication and cell division. By inhibiting PLK4, N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide disrupts the normal cell cycle and leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of apoptosis, inhibition of angiogenesis, and disruption of the cell cycle. N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one of the limitations of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide is its limited bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for the study of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide. One area of research is the development of more potent and selective PLK4 inhibitors that can overcome the limitations of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide. Another area of research is the investigation of the mechanisms underlying the synergistic effects of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide with other chemotherapy drugs. Finally, the clinical development of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide and its potential use in combination therapy with other chemotherapy drugs is an important area of future research.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been studied extensively in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these studies, N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-11-3-4-13-12(8-11)10(9-18-13)5-6-17-15(19)14-2-1-7-20-14/h3-4,8-9,14,18H,1-2,5-7H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOJOQVGBUFXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydrofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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